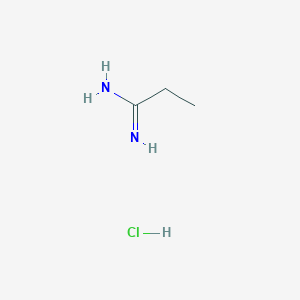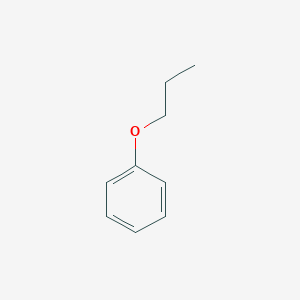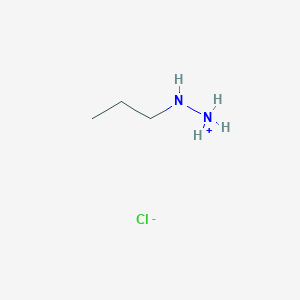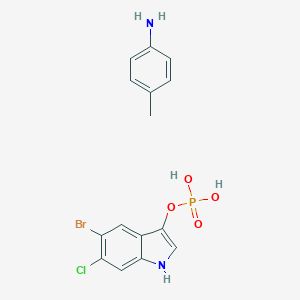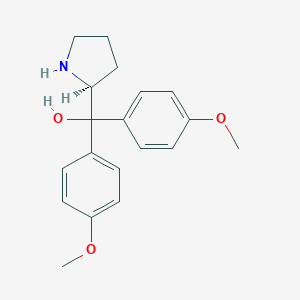
Sodium ditridecyl sulfosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium ditridecyl sulfosuccinate (SDDS) is a surfactant molecule that has been used in a variety of scientific applications, including as a reagent in organic synthesis, as a detergent in laboratory experiments, and as a drug delivery system. SDDS is a non-ionic surfactant, meaning it does not contain any ionic charges, and is composed of a hydrophilic head group (sulfosuccinate) and two hydrophobic tail groups (ditridecyl). The unique structure of SDDS makes it an ideal surfactant for a variety of applications. In
Wissenschaftliche Forschungsanwendungen
Sodium Compounds in Clinical Applications
Sodium Nitroprusside : Sodium nitroprusside, while not Sodium ditridecyl sulfosuccinate, provides a context for sodium compounds' significance in clinical settings, particularly as a vasodilator in various surgical and acute conditions. This compound demonstrates the breadth of sodium-based drugs in acute care, highlighting the potential research interests in sodium compounds for their rapid physiological effects (Hottinger et al., 2014).
Sulfonamide Antibiotics and their Applications
Sulfonamide Antibiotics : Sulfonamides represent a significant class of synthetic antibiotics, with applications extending beyond bacterial infections to include uses as diuretics, carbonic anhydrase inhibitors, and antiepileptics. This underscores the chemical versatility and therapeutic breadth of sulfonamide compounds, suggesting a wide array of research and application areas for sulfonamide derivatives (Gulcin & Taslimi, 2018).
Sulfonamide Resistance Research
Antibiotic Resistance : Research on sulfonamide resistance genes in Salmonella spp. illustrates the ongoing scientific interest in understanding and mitigating antibiotic resistance, a critical issue in both human healthcare and veterinary medicine. This area of study emphasizes the importance of monitoring and managing resistance mechanisms to maintain the effectiveness of sulfonamide antibiotics and related compounds (Pavelquesi et al., 2021).
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
It is known that this compound functions as a surfactant, which means it can reduce surface tension and increase solubility of other compounds This property allows it to interact with various biomolecules, potentially influencing biochemical reactions
Cellular Effects
As a surfactant, it could potentially influence cell function by altering the properties of cellular membranes or the solubility of other molecules within the cell
Molecular Mechanism
As a surfactant, it likely exerts its effects at the molecular level by interacting with biomolecules and altering their properties This could potentially lead to changes in gene expression, enzyme activity, and other molecular processes
Dosage Effects in Animal Models
The effects of sodium ditridecyl sulfosuccinate at different dosages in animal models have not been extensively studied. It is known that excessive dosage of similar compounds can lead to adverse effects such as severe diarrhea and rapid dehydration
Metabolic Pathways
Given its role as a surfactant, it could potentially interact with enzymes or cofactors and influence metabolic flux or metabolite levels
Transport and Distribution
This compound, as a surfactant, could potentially be transported and distributed within cells and tissues by interacting with transporters or binding proteins It could also influence its own localization or accumulation within cells
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Sodium ditridecyl sulfosuccinate can be achieved through a two-step process. The first step involves the reaction of tridecyl alcohol with maleic anhydride to form tridecyl maleic anhydride. In the second step, tridecyl maleic anhydride is reacted with sodium sulfite to form Sodium ditridecyl sulfosuccinate.", "Starting Materials": [ "Tridecyl alcohol", "Maleic anhydride", "Sodium sulfite" ], "Reaction": [ "Step 1: Tridecyl alcohol is reacted with maleic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place at a temperature of around 120-130°C for several hours to form tridecyl maleic anhydride.", "Step 2: Tridecyl maleic anhydride is reacted with sodium sulfite in the presence of water to form Sodium ditridecyl sulfosuccinate. The reaction takes place at a temperature of around 70-80°C for several hours. The product is then isolated and purified through a series of filtration and washing steps." ] } | |
CAS-Nummer |
2673-22-5 |
Molekularformel |
C30H58O7S.Na C30H58NaO7S |
Molekulargewicht |
585.8 g/mol |
IUPAC-Name |
1,4-dioxo-1,4-di(tridecoxy)butane-2-sulfonic acid |
InChI |
InChI=1S/C30H58O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-36-29(31)27-28(38(33,34)35)30(32)37-26-24-22-20-18-16-14-12-10-8-6-4-2;/h28H,3-27H2,1-2H3,(H,33,34,35); |
InChI-Schlüssel |
QQYSPMBMXXCTGQ-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCCC)S(=O)(=O)O.[Na] |
Andere CAS-Nummern |
2673-22-5 |
Physikalische Beschreibung |
Clear colorless liquid; [MP Biomedical MSDS] |
Piktogramme |
Corrosive; Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



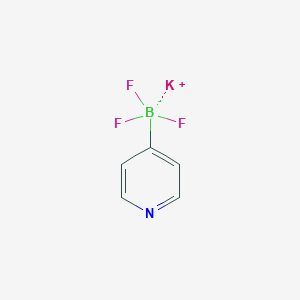

![Potassium benzo[d][1,3]dioxol-5-yltrifluoroborate](/img/structure/B152783.png)



